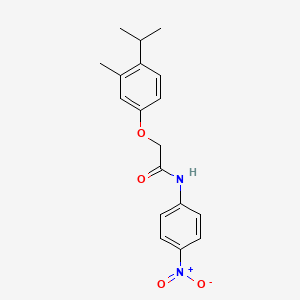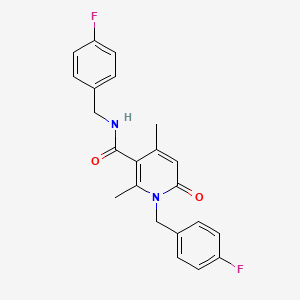![molecular formula C20H16N2O5 B4954899 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid, also known as FMA-1, is a chemical compound that has been found to have potential therapeutic benefits in the field of cancer treatment. It is a member of the family of compounds known as benzamides, which have been shown to have anti-tumor properties. In
Wirkmechanismus
The exact mechanism of action of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound is thought to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been found to have anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which could have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid for lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used at higher concentrations without causing significant harm to cells or animals. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid. One area of interest is in the development of new analogs of this compound that may have improved anti-tumor properties. Another area of interest is in the investigation of the potential use of this compound in combination with other drugs or therapies for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict response to treatment.
Synthesemethoden
The synthesis of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid involves several steps. First, 2-furoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoyl chloride to form the intermediate compound, which is then reacted with formaldehyde to form this compound. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid has been the subject of several studies investigating its potential therapeutic benefits in the field of cancer treatment. In one study, this compound was found to inhibit the growth of several different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study found that this compound was able to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-[[[3-(furan-2-carbonylamino)benzoyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18(21-12-13-6-8-14(9-7-13)20(25)26)15-3-1-4-16(11-15)22-19(24)17-5-2-10-27-17/h1-11H,12H2,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPJJUBTQPVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)


![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)
![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)


![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)

